molecular formula C9H9NO5 B081744 5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid CAS No. 13015-31-1

5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid

Cat. No. B081744
CAS RN: 13015-31-1
M. Wt: 211.17 g/mol
InChI Key: CHZBCZTXSTWCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid, also known as AMCA, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. AMCA is a derivative of salicylic acid and has been found to have anti-inflammatory, antioxidant, and antimicrobial properties.

Scientific Research Applications

Biosynthesis and Antibiotics

  • Biosynthesis of Mitomycin Antibiotics: 5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid is identified as a biogenetic precursor in the synthesis of mitomycin antibiotics. This is significant in understanding the biosynthetic pathways of these antibiotics (Anderson, Kibby, Rickards, & Rothschild, 1980).
  • Synthesis of Antibiotic Precursors: It's also used in the preparation of chlorinated analogs for antibiotic biosynthesis, demonstrating its versatility in developing different antibiotic classes (Becker, 1984).

Chemical Synthesis

  • Synthesis of Chromans and Chromenes: The compound plays a role in the synthesis of carboxy-2,2-dimethylchromans and chromenes, which are important in various chemical applications (Ahluwalia, Jolly, & Tehim, 1982).
  • Intermediate in Pharmaceutical Synthesis: As an intermediate in the synthesis of amisulpride, a notable antipsychotic medication, it showcases its importance in pharmaceutical chemistry (Wang Yu, 2008).

Spectral and Analytical Studies

  • Analytical Studies of Organic Ligands: The compound is utilized in the spectral analysis and characterization of organic ligands, highlighting its role in analytical chemistry (Patel, 2020).

Biochemical Applications

  • Enzyme Studies in Metabolic Pathways: In the study of enzymatic reactions and metabolic pathways, this compound has been identified as a key molecule. For instance, it's involved in the deamination of a chemically unstable intermediate in the metabolic pathway of 4-amino-3-hydroxybenzoic acid in certain bacterial strains (Orii, Takenaka, Murakami, & Aoki, 2004).

Biosynthesis in Plants

properties

IUPAC Name

5-[amino(carboxy)methyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBCZTXSTWCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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